Alogliptin-d3

描述

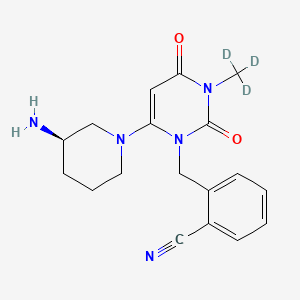

Alogliptin-d3 is a deuterium-labeled derivative of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the treatment of type 2 diabetes mellitus. The deuterium labeling is used for pharmacokinetic studies to trace the compound in biological systems without altering its pharmacological properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Alogliptin-d3 involves the incorporation of deuterium atoms into the Alogliptin molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The key steps include:

Condensation Reaction: The initial step involves the condensation of 6-chloro-3-methyluracil with α-bromotoluoylnitrile to form an intermediate.

Nucleophilic Substitution: This intermediate undergoes nucleophilic substitution with ®-3-aminopiperidine to form the core structure of Alogliptin.

Deuterium Incorporation: Deuterium atoms are introduced at specific positions using deuterated reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .

化学反应分析

Types of Reactions: Alogliptin-d3 undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially during the synthesis process.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines .

科学研究应用

Alogliptin-d3 is widely used in scientific research due to its stable isotopic labeling, which allows for precise tracking in biological systems. Its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Alogliptin in vivo.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.

Drug Interaction Studies: Used to investigate potential interactions with other drugs.

Biological Research: Employed in studies related to diabetes and metabolic disorders

作用机制

Alogliptin-d3, like Alogliptin, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells .

相似化合物的比较

Sitagliptin: Another DPP-4 inhibitor with similar glucose-lowering effects.

Saxagliptin: Also a DPP-4 inhibitor, known for its efficacy in reducing blood glucose levels.

Uniqueness of Alogliptin-d3: this compound’s uniqueness lies in its deuterium labeling, which provides a valuable tool for pharmacokinetic and metabolic studies. This labeling allows researchers to trace the compound in biological systems accurately, providing insights into its behavior and interactions .

生物活性

Alogliptin-d3 is a deuterated form of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the management of type 2 diabetes mellitus. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and relevant case studies.

Alogliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, alogliptin increases the levels of active incretins, enhancing insulin secretion in response to meals and reducing glucagon release, which collectively contribute to improved glycemic control.

Key Pharmacological Interactions

- DPP-4 Inhibition : Alogliptin has an IC50 value of approximately 6.9 nmol/L for human recombinant DPP-4, demonstrating high selectivity over other serine proteases (IC50 values >100,000 nmol/L) .

- GLP-1 Levels : Studies have shown that alogliptin significantly increases plasma active GLP-1 levels while effectively inhibiting plasma DPP-4 activity in animal models .

Efficacy in Clinical Studies

Alogliptin has been evaluated in various clinical settings, demonstrating its efficacy in improving glycemic control among patients with type 2 diabetes.

Table 1: Clinical Trial Results for Alogliptin

Safety Profile

The safety profile of alogliptin is generally favorable, with most adverse effects being mild to moderate. A recent case study highlighted a rare adverse effect—stomatitis—experienced by a patient after four doses of alogliptin. The patient's symptoms improved rapidly upon discontinuation of the drug .

Long-Term Safety Observations

In a large observational study involving nearly 6,000 patients, alogliptin was associated with a low incidence of severe adverse events such as pancreatitis and cardiovascular issues, suggesting that it is a safe option for long-term management of diabetes .

Pharmacokinetics and Analytical Methods

This compound is often analyzed using sensitive LC-MS/MS methods which allow for accurate quantification in plasma samples. The method demonstrates high precision and accuracy across a range of concentrations, making it suitable for pharmacokinetic studies .

Table 2: LC-MS/MS Method Validation Results

| Parameter | This compound Range (ng/mL) | Precision (%) |

|---|---|---|

| Linear Response Function | 5.09 - 509 | Intra-day: 0.94 - 4.35; Inter-day: 1.41 - 10.8 |

常见问题

Basic Research Questions

Q. How should pharmacokinetic studies for Alogliptin-d3 be designed to ensure reproducibility and compliance with regulatory standards?

- Pharmacokinetic studies should employ randomized, double-blind designs with appropriate control groups, as demonstrated in clinical trials for non-deuterated Alogliptin . Key parameters include bioavailability, half-life, and metabolic stability. Detailed protocols (e.g., dosing regimens, bioanalytical methods) must align with guidelines requiring full experimental transparency, including instrument specifications and statistical models . Use deuterium-specific detection techniques (e.g., LC-MS/MS with MRM transitions for isotopic differentiation) to distinguish this compound from endogenous analogs.

Q. What analytical methodologies are recommended for quantifying this compound in biological matrices?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Alogliptin-d6) is optimal. Method validation should follow ICH guidelines, assessing linearity (1–1000 ng/mL), precision (CV <15%), and recovery rates (>80%). Include matrix effect evaluations (plasma vs. serum) and stability tests under varying storage conditions . Document all parameters, including column type (C18, 2.6 µm) and ionization mode (ESI+), to meet reproducibility criteria .

Q. How can researchers validate the isotopic purity of this compound in synthesized batches?

- Use high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation (>99% isotopic enrichment). NMR (¹H and ²H) and IR spectroscopy further validate structural integrity. Cross-reference with non-deuterated Alogliptin to identify residual protiated impurities. Report batch-specific data in supplementary materials, adhering to journal requirements for synthetic compound characterization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported efficacy data for this compound across preclinical models?

- Conduct meta-analyses stratified by model type (e.g., diabetic rodents vs. non-human primates) and dosing protocols. Evaluate confounding variables such as interspecies metabolic differences and DPP-4 enzyme kinetics. Apply Bayesian statistical models to reconcile discrepancies, incorporating sensitivity analyses to assess outlier influences . Cross-validate findings with deuterium isotope effect studies to isolate pharmacokinetic vs. pharmacodynamic contributions .

属性

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxo-3-(trideuteriomethyl)pyrimidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3/t15-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBOMTDTBDDKMP-DDOHFVCQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746977 | |

| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133421-35-8 | |

| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-(~2~H_3_)methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。